molecular formula C16H21F3N2O2 B1407238 Tert-butyl 3-[4-(trifluoromethyl)phenyl]piperazine-1-carboxylate CAS No. 886767-93-7

Tert-butyl 3-[4-(trifluoromethyl)phenyl]piperazine-1-carboxylate

Cat. No. B1407238
M. Wt: 330.34 g/mol
InChI Key: OFLVGTQESIIGGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-[4-(trifluoromethyl)phenyl]piperazine-1-carboxylate is a chemical compound with the molecular formula C16H21F3N2O2 . It has a molecular weight of 330.35 . This compound is related to other compounds such as Olaparib Impurity 7 and tert-Butyl 4- (3-bromo-5- (trifluoromethyl)phenyl)piperazine-1-carboxylate .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of tert-butyl 4- (2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4- (2-hydrazino-2-oxoethyl)piperazine-1-carboxylate has been described . These compounds were characterized by FT-IR, 1H & 13C NMR, and LCMS spectroscopic studies .


Molecular Structure Analysis

The molecular structure of Tert-butyl 3-[4-(trifluoromethyl)phenyl]piperazine-1-carboxylate has been analyzed . The InChI code for this compound is 1S/C16H21F3N2O2/c1-15(2,3)23-14(22)21-9-7-20(8-10-21)13-6-4-5-12(11-13)16(17,18)19/h4-6,11H,7-10H2,1-3H3 .


Chemical Reactions Analysis

While specific chemical reactions involving Tert-butyl 3-[4-(trifluoromethyl)phenyl]piperazine-1-carboxylate have not been found, similar compounds such as 1-Boc-piperazine have been reported to undergo Buchwald-Hartwig coupling reactions with aryl halides .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 330.35 . Its IUPAC name is tert-butyl 4- [3- (trifluoromethyl)phenyl]-1-piperazinecarboxylate .

Scientific Research Applications

  • Organic Chemistry

    • Compounds like this are often used in organic chemistry for the synthesis of various pharmaceuticals and other organic compounds .
    • The trifluoromethyl group is a common feature in many pharmaceutical drugs because it can improve their stability and bioavailability .
  • Pharmaceutical Research

    • Piperazine derivatives, such as “Tert-butyl 3-[4-(trifluoromethyl)phenyl]piperazine-1-carboxylate”, are often used in the synthesis of bioactive molecules and drug substances .
    • For example, it can be used to synthesize monosubstituted piperazine intermediates of many bioactive molecules and piperazine containing drug substances, such as trazodone .
  • Organic Chemistry

    • Compounds like this are often used in organic chemistry for the synthesis of various pharmaceuticals and other organic compounds .
    • The trifluoromethyl group is a common feature in many pharmaceutical drugs because it can improve their stability and bioavailability .
  • Pharmaceutical Research

    • Piperazine derivatives, such as “Tert-butyl 3-[4-(trifluoromethyl)phenyl]piperazine-1-carboxylate”, are often used in the synthesis of bioactive molecules and drug substances .
    • For example, it can be used to synthesize monosubstituted piperazine intermediates of many bioactive molecules and piperazine containing drug substances, such as trazodone .

properties

IUPAC Name

tert-butyl 3-[4-(trifluoromethyl)phenyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21F3N2O2/c1-15(2,3)23-14(22)21-9-8-20-13(10-21)11-4-6-12(7-5-11)16(17,18)19/h4-7,13,20H,8-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFLVGTQESIIGGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(C1)C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-[4-(trifluoromethyl)phenyl]piperazine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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